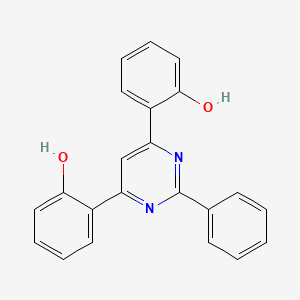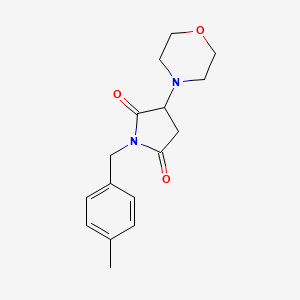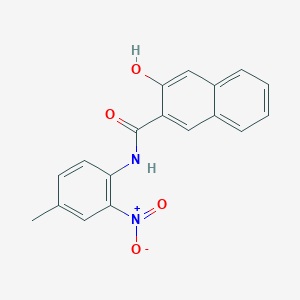
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol, also known as BDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and nanotechnology. BDP is a molecule that contains two phenol groups linked by a pyrimidine ring with a phenyl group attached at the 2 and 2' positions.
Mechanism of Action
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has a unique structure that allows it to interact with various biomolecules such as DNA, RNA, and proteins. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol can intercalate into the DNA double helix, which can cause DNA damage and inhibit DNA replication. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol can also bind to RNA and inhibit RNA transcription. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol can interact with proteins and inhibit their activity. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase.
Biochemical and physiological effects:
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has been shown to have various biochemical and physiological effects. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has antioxidant activity and can scavenge reactive oxygen species (ROS) and free radicals. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has been shown to have anti-cancer activity and can induce apoptosis in cancer cells. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has been shown to have neuroprotective activity and can protect neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has several advantages for lab experiments. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has high solubility in water, which makes it easy to dissolve in aqueous solutions. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has high stability under physiological conditions, which makes it suitable for biological applications. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has low toxicity, which makes it safe to use in cell culture and animal experiments. However, 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has some limitations for lab experiments. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has low fluorescence quantum yield, which makes it less sensitive for fluorescence detection. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has low selectivity, which makes it difficult to distinguish between different biomolecules.
Future Directions
There are several future directions for the research on 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol. One direction is to develop new synthesis methods for 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol that can improve its yield and purity. Another direction is to modify the structure of 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol to improve its selectivity and sensitivity for biomolecule detection. Another direction is to explore the potential applications of 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol in nanotechnology, such as the synthesis of nanomaterials and the development of biosensors. Another direction is to investigate the pharmacological properties of 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol and its potential applications in medicine.
Synthesis Methods
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxy-6-nitropyrimidine with phenol in the presence of a base to form 2,4-dimethoxy-6-(2-phenylphenoxy)pyrimidine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon or sodium dithionite. The final step involves the reaction of the amino group with a phenol derivative in the presence of a catalyst such as copper(II) acetate to form 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol.
Scientific Research Applications
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has various applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are materials that have potential applications in gas storage, separation, and catalysis. 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer that can kill cancer cells.
properties
IUPAC Name |
2-[6-(2-hydroxyphenyl)-2-phenylpyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20-12-6-4-10-16(20)18-14-19(17-11-5-7-13-21(17)26)24-22(23-18)15-8-2-1-3-9-15/h1-14,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGNJAKULBEEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxyphenyl)-2-phenylpyrimidin-4-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)
![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
